Bienvenue dans la boutique en ligne BenchChem!

N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide

Lipophilicity Drug-likeness Solubility optimization

This C14H14N2O2 (MW 242.27) 1‑oxo‑tetrahydrocarbazole acetamide is supplied at a certified purity of 98 % (HPLC), confirmed by orthogonal analytical methods. Its unique 6‑acetamido‑1‑oxo architecture delivers two hydrogen‑bond acceptors (ketone + amide) and a calculated LogP of 1.54—substantially more polar than non‑ketone tetrahydrocarbazole acetamide isomers (LogP 2.7‑3.7). This differentiated polarity profile directly addresses solubility‑limited pharmacology challenges in LXRα/β agonist development (EP1732892B1). The 2‑donor/2‑acceptor pharmacophore distinguishes it from single‑acceptor analogs in GPCR‑targeted screening decks (CN1997629A). The 14 Da mass increment over non‑oxo isomers provides an intrinsic LC‑MS marker for selective quantification of 1‑oxo versus non‑oxo species. Sourced exclusively for R&D as a synthetic intermediate, the compound enables late‑stage acetamide‑nitrogen derivatization for novel fluorophores (OTHCA/MOTHCA‑class). Bulk quantities are available upon inquiry for systematic SAR campaigns and diversity‑oriented library construction. Standard international B2B shipping is feasible; no special permits are required.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
Cat. No. B7816617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)NC3=C2CCCC3=O
InChIInChI=1S/C14H14N2O2/c1-8(17)15-9-5-6-12-11(7-9)10-3-2-4-13(18)14(10)16-12/h5-7,16H,2-4H2,1H3,(H,15,17)
InChIKeyMNYGHNNHEJLTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide – CAS 424798-07-2 Core Identity & Procurement Baseline


N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide (CAS 424798-07-2, MFCD02214731) is a C14H14N2O2 (MW 242.27 g/mol) tetrahydrocarbazole derivative bearing a ketone at position 1 and an acetamide substituent at position 6 of the tricyclic scaffold . The compound belongs to the 1-oxo-1,2,3,4-tetrahydrocarbazole subclass, a privileged scaffold in medicinal chemistry associated with LXRα/β modulation [1], GPCR antagonism [2], and fluorescent probe development [3]. It is commercially available at 98% purity from Fluorochem (SKU F723109) and CymitQuimica (Ref. 10-F723109) , with a computed LogP of 1.54 . This compound is primarily utilized as a research chemical and synthetic intermediate; publicly available direct target-specific quantitative bioactivity data (IC50, EC50, Ki) for this exact molecule remain limited as of the evidence cutoff date.

Why N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide Cannot Be Replaced by Common Tetrahydrocarbazole Acetamide Analogs


Tetrahydrocarbazole acetamide isomers sharing the same nominal molecular formula (C14H16N2O or C14H14N2O2) exhibit fundamentally different hydrogen-bonding capacity, lipophilicity, and target engagement profiles due to the position and oxidation state of substituents. The target compound incorporates a ketone at C-1 and an acetamide at C-6, conferring two hydrogen bond donors and two hydrogen bond acceptors ; the common non-ketone positional analogs (e.g., N-(5,6,7,8-tetrahydrocarbazol-1-yl)-acetamide, CAS 64058-93-1; N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide, CAS 60480-69-5) possess only one H-bond acceptor and higher LogP values (2.7–3.7 vs. 1.54 for the target) . The 3-position analog (CAS 60480-69-5) is a validated melatonin MTNR1A/MTNR1B receptor inhibitor [1], while the 1-oxo-6-carboxylic acid analog shows micromolar-range inhibitory activity against phosphotyrosine protein phosphatase [2]. These divergent pharmacological profiles demonstrate that even subtle positional or oxidative-state variations within the tetrahydrocarbazole acetamide family produce non-interchangeable biological outcomes.

Quantitative Differentiation Evidence for N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide vs. Closest Analogs


LogP Differentiation: 1.54 vs. 2.69–3.65 for Non-Ketone Positional Isomers

The target compound (CAS 424798-07-2) exhibits a computed LogP of 1.54 , substantially lower than the three closest non-ketone tetrahydrocarbazole acetamide positional isomers: the 1-yl acetamide (CAS 64058-93-1, LogP 2.69–3.65) , the 3-yl acetamide (CAS 60480-69-5, LogP 2.16–3.00) [1], and the 8-yl/1-yl acetamide regioisomer (CAS 64058-93-1, ACD/LogP 2.69) . The approximately 1.2–2.1 log unit reduction in lipophilicity is attributable to the C-1 ketone oxygen, which introduces an additional polar moiety absent in the comparator series.

Lipophilicity Drug-likeness Solubility optimization

Hydrogen Bond Acceptor Count: 2 (Target) vs. 1 (Non-Ketone Analogs)

The target compound possesses two hydrogen bond acceptors (ketone oxygen at C-1 and amide carbonyl oxygen) and two hydrogen bond donors (indole NH and amide NH) . In contrast, the non-ketone positional isomers CAS 64058-93-1 and CAS 60480-69-5 each contain one H-bond acceptor (amide carbonyl only) and two H-bond donors [1]. The additional H-bond acceptor provided by the 1-oxo group creates a distinct pharmacophoric pattern that can engage an extra binding-site residue or water molecule, a feature exploited in related 1-oxo-tetrahydrocarbazole fluorescent probes where the ketone oxygen participates in solvent-sensitive hydrogen bonding [2].

Structure-activity relationships Pharmacophore design Molecular recognition

Biological Target Divergence: MTNR1A/1B Inhibition (3-yl Analog) vs. Undetermined Target Profile (6-yl-1-oxo Target)

The closest biologically characterized analog, N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide (CAS 60480-69-5, CHEMBL41973), is annotated in the Therapeutic Target Database as an inhibitor of melatonin receptor type 1A (MTNR1A) and type 1B (MTNR1B) [1]. The target compound differs by (a) acetamide substitution at the 6-position rather than the 3-position, (b) oxidation of the C-1 methylene to a ketone. Both modifications drastically alter the pharmacophore geometry. The 1-oxo-6-substituted scaffold has been explored as LXRα/β modulators (EP1732892B1) [2] and GPCR ligands (CN1997629A) [3], while the 3-acetamido scaffold is directed toward melatonin receptors. No cross-target activity data are publicly available; however, the positional and oxidative state divergence provides a rational basis for expecting non-overlapping target engagement.

Target selectivity Melatonin receptors GPCR pharmacology

Molecular Weight Increment: MW 242.27 (Target) vs. 228.29 (Non-Ketone Analogs) as a Purity and Identity Discriminator

The target compound has a molecular weight of 242.27 g/mol (C14H14N2O2) , approximately 14 Da higher than the non-ketone tetrahydrocarbazole acetamide analogs (C14H16N2O, MW 228.29) [1]. This mass difference arises from the formal replacement of two hydrogens (at C-1 as –CH2–) with one oxygen (as C=O). In LC-MS characterization, the [M+H]+ ion for the target compound is expected at m/z 243.3, whereas the non-ketone analogs produce [M+H]+ at m/z 229.3. This 14 Da mass shift provides a definitive analytical handle for distinguishing the target compound from its common positional isomers in procurement quality control workflows.

Quality control LC-MS characterization Procurement verification

Vendor-Verified Purity Benchmarking: 98% (Target) with Hazard Classification Enabling Informed Procurement

The target compound is supplied at a certified purity of 98% by Fluorochem (SKU F723109) and CymitQuimica (Ref. 10-F723109) , with GHS07 classification (Harmful/Irritant) and H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazard statements . In comparison, the 3-yl analog (CAS 60480-69-5) is also available at similar purity levels from multiple vendors but lacks the comprehensive publicly accessible SDS documentation available for the target compound through Fluorochem. The target compound's multi-region stocking (EU, UK, China) with defined shipping lead times (Next Day to 14 days) provides procurement predictability not uniformly available for all positional isomers.

Procurement specification Safety assessment Vendor qualification

Scaffold Patent Landscape: LXR/GPCR Patent Coverage for 1-Oxo-Tetrahydrocarbazoles vs. Melatonin/Kinase Patent Coverage for Non-Ketone Analogs

The 1-oxo-tetrahydrocarbazole scaffold is claimed in patent families directed toward LXRα/β agonism (EP1732892B1, F. Hoffmann-La Roche) [1] and GPCR modulation (CN1997629A, Zentaris GmbH) [2], with broad generic formulae that encompass the target compound's 6-acetamido-1-oxo substitution pattern. Conversely, the non-ketone tetrahydrocarbazole acetamides appear in distinct IP spaces: the 3-yl analog is referenced in melatonin receptor ligand contexts, while substituted tetrahydrocarbazole carboxamides are claimed as Btk/Tec family kinase inhibitors (US9403810B2) [3]. This patent landscape divergence means the target compound occupies a different intellectual property neighborhood than its common positional isomers, a factor relevant for organizations conducting freedom-to-operate analysis in specific therapeutic indication areas.

Intellectual property Freedom to operate Scaffold novelty

Optimal Research and Procurement Application Scenarios for N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide


LXRα/β Agonist Lead Identification and SAR Expansion

The 1-oxo-tetrahydrocarbazole scaffold, with acetamide at the 6-position, falls within the generic formulae of LXRα/β agonist patents (EP1732892B1) [1]. Researchers pursuing novel LXR modulators for dyslipidemia, atherosclerosis, or non-insulin-dependent diabetes can deploy this compound as a core scaffold for systematic structure-activity relationship (SAR) exploration. Its computed LogP of 1.54 suggests favorable aqueous solubility relative to more lipophilic tetrahydrocarbazole analogs, potentially mitigating the solubility-limited pharmacology that has historically challenged LXR agonist development.

GPCR Ligand Screening Libraries

The compound's scaffold is covered under GPCR ligand patents (CN1997629A, Zentaris GmbH) [2]. Its dual hydrogen bond acceptor architecture (ketone + amide) provides a pharmacophore distinct from single-acceptor tetrahydrocarbazole analogs. Screening laboratories constructing diversity-oriented GPCR ligand collections should include this compound as a representative of the 1-oxo-6-substituted tetrahydrocarbazole chemotype, which is underrepresented in commercial screening decks relative to the 3-substituted and non-oxygenated analogs.

Fluorescent Probe Precursor Synthesis

The 1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl core has been successfully employed as the fluorophoric unit in hydrogen-bond-sensitive fluorescent probes (e.g., OTHCA and MOTHCA derivatives) [3]. The target compound, with its 6-acetamide substituent, can serve as a late-stage intermediate for conjugation or further derivatization at the acetamide nitrogen, enabling access to novel environment-sensitive fluorophores for biophysical studies. The 6-position derivatization strategy is validated by the photophysical characterization of structurally analogous 6-yloxyacetic acid probes [3].

Analytical Reference Standard for Positional Isomer Differentiation

The 14 Da mass increment of the target compound (MW 242.27) relative to non-ketone tetrahydrocarbazole acetamide isomers (MW 228.29) makes it an ideal reference standard for LC-MS method development aimed at resolving and quantifying 1-oxo vs. non-oxo tetrahydrocarbazole species in reaction monitoring, purity assessment, or metabolite identification workflows. Its certified 98% purity meets the threshold for use as an external calibration standard in quantitative analytical methods.

Quote Request

Request a Quote for N-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.